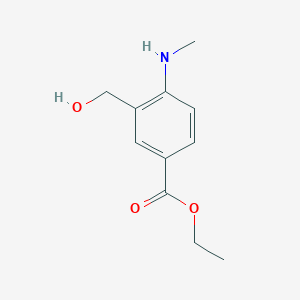
Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a methylamino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate typically involves the esterification of 3-(hydroxymethyl)-4-(methylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-(carboxymethyl)-4-(methylamino)benzoic acid
Reduction: 3-(hydroxymethyl)-4-(amino)benzoate
Substitution: 3-(hydroxymethyl)-4-(methylamino)benzoic acid
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(methylamino)benzoate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which may influence its solubility and pharmacokinetics.
Ethyl 3-(hydroxymethyl)-4-(amino)benzoate: Lacks the methyl group on the amino group, which may alter its binding affinity to molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61327-35-3 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 3-(hydroxymethyl)-4-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)8-4-5-10(12-2)9(6-8)7-13/h4-6,12-13H,3,7H2,1-2H3 |
InChI-Schlüssel |
JUHPMKVPZLUDHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
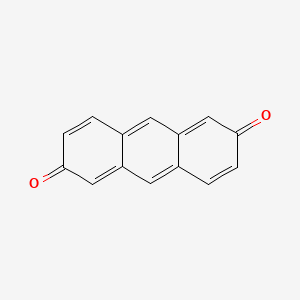
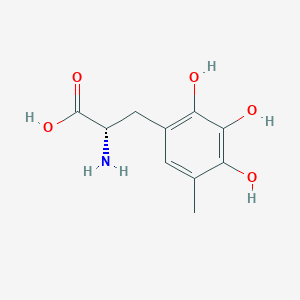
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)

![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
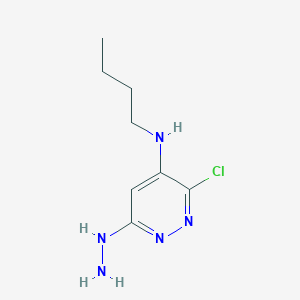
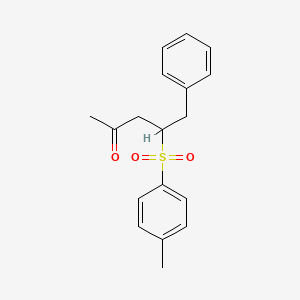
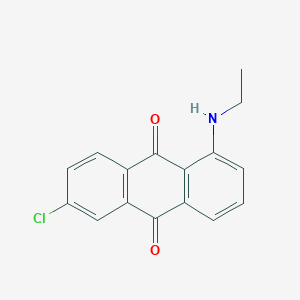
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
